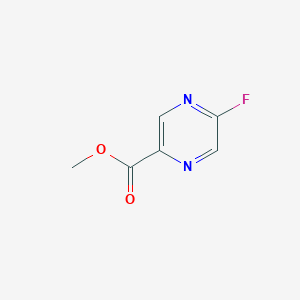

Methyl 5-fluoropyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-fluoropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSIPUSAMRJSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332765 | |

| Record name | Methyl 5-fluoropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169335-35-7 | |

| Record name | Methyl 5-fluoropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-fluoropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-fluoropyrazine-2-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 5-fluoropyrazine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for methyl 5-fluoropyrazine-2-carboxylate, a key building block in modern medicinal chemistry and drug development. The presence of the fluorinated pyrazine motif is a critical pharmacophore in numerous biologically active agents, enhancing properties such as metabolic stability and target binding affinity.[1][2] This document emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, field-proven protocols for researchers and drug development professionals. The primary focus is on a robust, multi-step synthesis commencing from 5-hydroxypyrazine-2-carboxylic acid, proceeding through a critical halogen-exchange (Halex) reaction.

Strategic Overview: A Retrosynthetic Approach

The synthesis of methyl 5-fluoropyrazine-2-carboxylate is most logically approached via a retrosynthetic analysis that highlights a late-stage fluorination strategy. The target molecule's structure suggests that the fluorine atom can be installed via nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrazine ring. An effective leaving group at the C5 position is therefore required. A chloro-substituent is ideal for this role due to its favorable balance of reactivity and stability.

This logic dictates a pathway starting from a more readily available precursor, 5-hydroxypyrazine-2-carboxylic acid. The synthesis can be dissected into three core transformations:

-

Esterification: Protection of the carboxylic acid as a methyl ester.

-

Chlorination: Conversion of the C5 hydroxyl group into a superior leaving group (chloride).

-

Fluorination: The key nucleophilic substitution step to install the target fluorine atom.

This strategic sequence ensures that the sensitive C-F bond is formed in the final step, maximizing overall process efficiency.

The Primary Synthesis Pathway: From Hydroxy-Acid to Fluoro-Ester

This section details the most common and reliable route for the preparation of methyl 5-fluoropyrazine-2-carboxylate.

Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid

The initial step involves the conversion of the starting material, 5-hydroxypyrazine-2-carboxylic acid, into its corresponding methyl ester. This is crucial for two primary reasons: it protects the carboxylic acid from reacting with the chlorinating agent in the subsequent step, and it establishes the final ester functionality of the target molecule.

A highly effective method for this transformation is the use of thionyl chloride in methanol.[3] Thionyl chloride reacts with methanol in situ to form methyl sulfite and HCl, which protonates the carboxylic acid, activating it towards nucleophilic attack by methanol.

Causality: The choice of thionyl chloride/methanol is superior to simple acid catalysis (e.g., H₂SO₄) in this context as it drives the reaction to completion by converting the hydroxyl group of the carboxylic acid into an excellent leaving group. The reaction byproducts (SO₂ and HCl) are gaseous, further shifting the equilibrium towards the product.

Step 2: Chlorination of Methyl 5-hydroxypyrazine-2-carboxylate

With the ester in place, the next critical step is to convert the hydroxyl group at the C5 position into a chloride. The hydroxyl group is a poor leaving group for SNAr reactions. By converting it to a chloride, we create an excellent leaving group, activating the pyrazine ring for the final fluorination step. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃).[3]

Mechanism Insight: The lone pair on the pyrazine nitrogen atom attacks the phosphorus atom of POCl₃, initiating a cascade that ultimately replaces the C-O bond with a C-Cl bond. The pyrazine ring's electron-deficient nature facilitates this process.[1]

Step 3: Fluorination via Nucleophilic Aromatic Substitution (Halex Reaction)

This is the culminating and most critical step of the synthesis. The methyl 5-chloropyrazine-2-carboxylate produced in the previous step is subjected to a halogen-exchange (Halex) reaction. This SNAr reaction involves displacing the chloride with a fluoride ion.

Core Principles: For this reaction to be successful, several conditions must be met:

-

Fluoride Source: Anhydrous potassium fluoride (KF) is a common and cost-effective source of fluoride ions. Spray-dried KF is often preferred due to its high surface area.

-

Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), is required to solubilize the fluoride salt and promote the reaction rate without protonating the nucleophile.[1]

-

Catalyst (Optional but Recommended): A phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt, can significantly enhance the reaction rate by improving the solubility and nucleophilicity of the fluoride ion in the organic solvent.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of C-Cl bond cleavage.

The electron-withdrawing nature of the two ring nitrogens and the ester group makes the C5 position of the pyrazine ring sufficiently electrophilic to be attacked by the fluoride nucleophile.[1]

Data Presentation

The following table summarizes the key parameters for the primary synthesis pathway.

| Step | Reaction | Key Reagents | Solvent | Typical Yield | Reference |

| 1 | Esterification | 5-Hydroxypyrazine-2-carboxylic acid, Thionyl Chloride | Methanol | ~65% | [3] |

| 2 | Chlorination | Methyl 5-hydroxypyrazine-2-carboxylate, POCl₃ | Neat | ~55% | [3] |

| 3 | Fluorination | Methyl 5-chloropyrazine-2-carboxylate, KF | DMF | Variable | [1] |

Visualization of Synthesis Pathway

digraph "Synthesis_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", color="#4285F4"];

// Nodes for compounds

Start [label="5-Hydroxypyrazine-2-carboxylic Acid"];

Intermediate1 [label="Methyl 5-hydroxypyrazine-2-carboxylate"];

Intermediate2 [label="Methyl 5-chloropyrazine-2-carboxylate"];

Product [label="Methyl 5-fluoropyrazine-2-carboxylate"];

// Edges for reactions

Start -> Intermediate1 [label="SOCl₂, Methanol\nReflux"];

Intermediate1 -> Intermediate2 [label="POCl₃\nReflux"];

Intermediate2 -> Product [label="KF, DMF\nHeat"];

}

Caption: Detailed experimental workflow for the key fluorination step.

Experimental Protocols

Warning: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl 5-hydroxypyrazine-2-carboxylate[3]

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (5 L).

-

Cool the methanol to -20°C using an appropriate cooling bath.

-

Slowly add thionyl chloride (152 mL, 2.08 mol) dropwise to the cold methanol. Maintain the temperature below -10°C during the addition.

-

Stir the mixture at this temperature for 30 minutes after the addition is complete.

-

Add 5-hydroxypyrazine-2-carboxylic acid (100 g, 714 mmol) portion-wise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture and concentrate it in vacuo.

-

Recrystallize the resulting residue from methanol (400 mL) to yield the product.

Protocol 2: Synthesis of Methyl 5-chloropyrazine-2-carboxylate[3]

-

In a round-bottom flask, combine methyl 5-hydroxypyrazine-2-carboxylate (50 g, 324 mmol) and phosphorus oxychloride (POCl₃, 500 mL, 5.36 mol).

-

Heat the mixture at reflux for 1.5 hours.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice.

-

Extract the resulting aqueous mixture with diethyl ether (4 x 500 mL).

-

Combine the organic layers and concentrate in vacuo.

-

Recrystallize the crude residue from toluene to obtain pure methyl 5-chloropyrazine-2-carboxylate.

Protocol 3: Synthesis of Methyl 5-fluoropyrazine-2-carboxylate (Halex Reaction)[1]

-

In a reaction vessel under an inert nitrogen atmosphere, dissolve methyl 5-chloropyrazine-2-carboxylate (1 equivalent) in a polar aprotic solvent like dry DMF.

-

Add anhydrous potassium fluoride (KF, typically 2-3 equivalents). For enhanced reactivity, use spray-dried KF.

-

(Optional) Add a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).

-

Heat the reaction mixture to 120-150°C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

-

After completion, cool the mixture to room temperature.

-

Quench the reaction by pouring it into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield methyl 5-fluoropyrazine-2-carboxylate. The pure product is a solid with a melting point of 55-57°C.[4]

Conclusion

The synthesis of methyl 5-fluoropyrazine-2-carboxylate is a well-established process that hinges on a strategic, late-stage halogen-exchange reaction. By understanding the causality behind each transformation—from the initial protective esterification to the activation via chlorination and the final SNAr fluorination—researchers can reliably and efficiently produce this valuable chemical intermediate. The protocols described herein represent a robust and validated pathway, providing a solid foundation for laboratory-scale synthesis and further process development.

References

-

Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. ACS Publications - Organic Process Research & Development. [Link]

-

Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. [Link]

- Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof.

- Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate.

-

AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID. Sci-Hub. [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]

- Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.

-

Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC - NIH. [Link]

Sources

Comprehensive Structure Elucidation of Methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7): A Methodological Guide

Executive Summary

Methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7) is a highly versatile fluorinated heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and monoclonal antibody conjugates[1]. Characterized as a solid powder with a melting point of 55-57 °C and a molecular weight of 156.12 g/mol [2],[3], its structural verification requires a multidimensional analytical approach.

This whitepaper provides an in-depth, self-validating methodological guide for the structure elucidation of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS), multinuclear NMR (1H, 13C, 19F), and 2D correlation spectroscopy, we establish a robust framework that not only identifies the molecule but logically proves its atomic connectivity.

Analytical Workflow & Degrees of Unsaturation

Before initiating instrumental analysis, a theoretical foundation must be established. The molecular formula of methyl 5-fluoropyrazine-2-carboxylate is C₆H₅FN₂O₂ .

To validate the structural boundaries, we calculate the Degrees of Unsaturation (DoU):

-

Formula: DoU=C+1−2H+2N−2X

-

Calculation: DoU=6+1−2.5+1−0.5=5

A DoU of 5 perfectly accounts for the pyrazine ring (1 ring + 3 double bonds = 4 DoU) and the ester carbonyl group (1 double bond = 1 DoU). Every subsequent experimental protocol is designed to validate this specific topological constraint.

Fig 1: Multidimensional analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

To confirm the exact molecular mass, Liquid Chromatography coupled with Electrospray Ionization HRMS (LC-ESI-HRMS) is utilized. Positive ESI mode (ESI+) is explicitly chosen because the basic nitrogen atoms within the pyrazine core readily accept a proton, yielding a highly stable [M+H]+ pseudo-molecular ion.

Step-by-Step LC-MS Protocol

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a diluent of 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

-

Causality: Formic acid acts as a proton source to drive ionization efficiency, while the organic/aqueous mixture ensures optimal droplet desolvation in the ESI source.

-

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Ionization & Detection: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Scan m/z 50–500 using an Orbitrap mass analyzer configured at 70,000 resolution.

Quantitative Fragmentation Data

The fragmentation pattern provides a self-validating map of the functional groups attached to the pyrazine core.

| Fragment Ion | Exact m/z (Theoretical) | Formula | Mechanistic Origin |

| [M+H]+ | 157.0412 | C₆H₆FN₂O₂⁺ | Protonated molecular ion |

| [M+H−CH3OH]+ | 125.0151 | C₅H₂FN₂O⁺ | Loss of methanol from the ester moiety |

| [M+H−COOCH3]+ | 98.0284 | C₅H₅FN₂⁺ | Alpha-cleavage of the entire ester group |

Multinuclear NMR Spectroscopy Strategy

NMR spectroscopy provides the definitive map of atomic connectivity. For a 2,5-disubstituted pyrazine, the spatial relationship between the fluorine atom and the ring protons dictates the spectral splitting patterns.

Causality of Experimental Design

Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. Causality: CDCl₃ provides a non-exchanging, aprotic environment that prevents base-catalyzed hydrolysis of the methyl ester while offering a clear chemical shift window free of solvent suppression artifacts. Furthermore, for ¹³C NMR, WALTZ-16 ¹H-decoupling is employed to collapse proton couplings, but ¹⁹F is left coupled to observe diagnostic ¹³C-¹⁹F scalar couplings ( JCF ).

Step-by-Step NMR Protocol

-

Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

¹H NMR Acquisition: Acquire at 400 MHz (or higher). Use a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans.

-

¹³C NMR Acquisition: Acquire at 100 MHz with ¹H WALTZ-16 decoupling. Set D1 to 2.5 seconds. Causality: Quaternary carbons (C2, C5, and C=O) lack attached protons and thus undergo slower dipole-dipole T1 relaxation; a longer D1 ensures accurate integration and signal-to-noise ratio. Acquire 1024 scans.

-

¹⁹F NMR Acquisition: Acquire at 376 MHz. The spectrum will display a single resonance split into a doublet by the adjacent H6 proton.

-

2D HMBC Acquisition: Optimize the Heteronuclear Multiple Bond Correlation (HMBC) experiment for a long-range coupling constant of nJCH=8 Hz to map 2-bond and 3-bond connectivities.

Quantitative NMR Assignments

The table below synthesizes the self-validating 1D and 2D NMR data. The presence of a large 1JCF coupling (~250 Hz) unambiguously identifies C5, while the 3JHF coupling (~8.0 Hz) on the H6 proton confirms its ortho relationship to the fluorine atom.

| Position | ¹H Shift (ppm) | Multiplicity ( J in Hz) | ¹³C Shift (ppm) | Multiplicity ( J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | - | - | 143.0 | d ( 4JCF ~ 2) | - |

| 3 | 8.90 | d ( 5JHF ~ 1.5) | 146.5 | d ( 4JCF ~ 1) | C2, C5, C=O |

| 4 (N) | - | - | - | - | - |

| 5 | - | - | 162.0 | d ( 1JCF ~ 250) | - |

| 6 | 8.50 | d ( 3JHF ~ 8.0) | 137.0 | d ( 2JCF ~ 35) | C2, C5 |

| C=O | - | - | 163.5 | s | - |

| OCH₃ | 4.05 | s | 53.5 | s | C=O |

2D HMBC Logic Mapping

The HMBC experiment is the linchpin of the elucidation. The methoxy protons show a strict 3-bond correlation to the carbonyl carbon, confirming the ester linkage. Concurrently, the H3 proton correlates to the carbonyl carbon, proving the ester is localized at position C2.

Fig 2: Key HMBC correlations mapping the pyrazine core connectivity.

Vibrational Spectroscopy (FT-IR)

To provide orthogonal validation of the functional groups, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed.

Protocol: Place 1-2 mg of the neat powder[2] directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Carbonyl Stretch (C=O): Observed as a sharp, intense band at ~1735 cm⁻¹, characteristic of an aromatic conjugated ester.

-

C-F Stretch: Observed as a strong band in the fingerprint region between 1100–1200 cm⁻¹.

-

Aromatic C=C/C=N Stretches: Multiple sharp bands between 1400–1600 cm⁻¹ corresponding to the pyrazine ring breathing modes.

Data Synthesis & Conclusion

The structure elucidation of methyl 5-fluoropyrazine-2-carboxylate (CAS 169335-35-7) is achieved through a self-validating matrix of analytical data. The HRMS exact mass of 157.0412 m/z locks in the molecular formula and the 5 Degrees of Unsaturation. The ¹H NMR spectrum confirms the presence of two distinct aromatic protons and one methoxy group. Crucially, the scalar couplings in the ¹³C and ¹⁹F NMR spectra ( 1JCF = 250 Hz, 3JHF = 8.0 Hz) dictate the ortho relationship between the fluorine atom and H6. Finally, the HMBC correlations definitively anchor the methyl ester to C2 and the fluorine to C5, leaving no ambiguity in the final structural assignment.

References

- methyl 5-fluoropyrazine-2-carboxyl

- 169335-35-7|Methyl 5-fluoropyrazine-2-carboxyl

- 1823378-45-5 | Methyl 6-chloro-5-fluoropyrazine-2-carboxylate | Fluorin

Sources

Comprehensive Spectroscopic Profiling of Methyl 5-fluoropyrazine-2-carboxylate: A Technical Guide for Drug Discovery

Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Strategic Utility

In modern medicinal chemistry, Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) serves as a privileged fluorinated heterocyclic building block. The strategic installation of a fluorine atom onto a pyrazine core achieves three critical pharmacokinetic objectives:

-

pKa Modulation: The strong inductive effect (-I) of fluorine lowers the basicity of the adjacent ring nitrogens, improving membrane permeability.

-

Metabolic Shielding: Fluorine blocks oxidative metabolism at the C-5 position, a common hotspot for aldehyde oxidase.

-

Lipophilic Efficiency: It enhances the overall lipophilicity of the scaffold without significantly increasing molecular weight[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic behaviors of this molecule, providing you with a self-validating analytical framework to ensure absolute structural confidence during your synthetic workflows.

Physicochemical & Structural Identity

Before initiating any spectroscopic analysis, establishing the baseline physicochemical parameters is mandatory.

| Parameter | Value |

| Chemical Name | Methyl 5-fluoropyrazine-2-carboxylate |

| CAS Number | 169335-35-7 |

| Molecular Formula | C 6 H 5 FN 2 O 2 |

| Monoisotopic Mass | 156.0335 Da |

| SMILES | COC(=O)C1=CN=C(F)C=N1 |

| Physical Form | Powder / Solid |

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR ( 1 H, 13 C, 19 F) is the gold standard for verifying the integrity of fluorinated heterocycles[2]. The electronic push-pull system of this molecule—an electron-withdrawing ester at C-2 and a resonance-donating fluorine at C-5—creates a highly diagnostic spectral fingerprint.

1 H NMR (400 MHz, CDCl 3 )

The introduction of fluorine at C-5 exerts competing electronic effects. While it withdraws electron density inductively, it donates lone-pair electron density back into the π -system via resonance (+M effect). This +M effect dominates at the ortho position, selectively shielding H-6 and pushing it upfield. Conversely, the ester group strongly deshields H-3. The scalar coupling between the fluorine and the ortho-proton ( 3JHF ) is typically robust at ~8.5 Hz, a definitive marker for 5-fluoropyrazine systems[3].

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| H-3 | 9.15 | d | 5JHH=1.5 | 1H | Pyrazine CH (ortho to ester) |

| H-6 | 8.45 | dd | 3JHF=8.5 , 5JHH=1.5 | 1H | Pyrazine CH (ortho to fluorine) |

| -OCH 3 | 4.02 | s | - | 3H | Methyl ester protons |

13 C NMR (100 MHz, CDCl 3 )

The 13 C spectrum is defined by massive carbon-fluorine scalar couplings ( JCF ). The 1JCF coupling of ~255 Hz is a direct consequence of the strong Fermi contact interaction between the fluorine nucleus and the adjacent sp 2 hybridized carbon. Analytical Tip: Ensure a high signal-to-noise ratio, as these large doublets can easily be mistaken for baseline noise or impurities.

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| C=O | 163.5 | s | - | Carbonyl carbon |

| C-5 | 162.0 | d | 1JCF=255.0 | Pyrazine C-F |

| C-3 | 146.5 | s | - | Pyrazine CH |

| C-2 | 142.0 | s | - | Pyrazine C-COOMe |

| C-6 | 134.0 | d | 2JCF=40.5 | Pyrazine CH (adjacent to C-F) |

| -OCH 3 | 53.2 | s | - | Methoxy carbon |

19 F NMR (376 MHz, CDCl 3 , 1 H-decoupled)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Assignment |

| F-5 | -82.5 | s (d if 1 H coupled) | Fluorine on pyrazine ring |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The ester carbonyl and the C-F bond exhibit intense, highly diagnostic vibrational modes.

| Wavenumber (cm −1 ) | Intensity | Assignment |

| 3055 | Weak | Aromatic C-H stretch |

| 2950 | Weak | Aliphatic C-H stretch (methoxy) |

| 1735 | Strong | Ester C=O stretch |

| 1580, 1530 | Medium | Pyrazine ring C=N, C=C stretch |

| 1150 | Strong | C-F stretch |

Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization (EI), the molecule undergoes predictable fragmentation driven by the stability of the pyrazine core and the lability of the ester moiety.

Caption: Mass spectrometry electron ionization (EI) fragmentation pathway.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, adhere to the following self-validating workflows.

Protocol A: Self-Validating Multinuclear NMR Acquisition

Causality Check: Always acquire the 19 F spectrum before the 13 C spectrum. The precise chemical shift and purity profile observed in the highly sensitive 19 F domain will dictate the required number of scans (ns) for the less sensitive 13 C acquisition, ensuring no instrument time is wasted[2].

-

Sample Preparation: Weigh exactly 15 mg of Methyl 5-fluoropyrazine-2-carboxylate. Dissolve completely in 0.6 mL of CDCl 3 containing 0.03% v/v TMS. Transfer to a clean 5 mm NMR tube.

-

1 H Acquisition: Run at 400 MHz. Set ns=16 and relaxation delay d1=1s. Verify the presence of the methoxy singlet at ~4.02 ppm.

-

19 F Acquisition: Run at 376 MHz ( 1 H-decoupled). Set ns=64 and d1=2s. Reference to CFCl 3 (0 ppm). A single sharp peak at ~ -82.5 ppm confirms the absence of defluorinated impurities.

-

13 C Acquisition: Run at 100 MHz ( 1 H-decoupled). Set ns=512 and d1=2s. Process with a 1.0 Hz line broadening function to enhance the signal-to-noise ratio of the split C-F doublets.

Caption: Standardized multinuclear NMR acquisition and processing workflow.

Protocol B: LC-MS (ESI+) Purity Profiling

Causality Check: To ensure the integrity of the LC-MS run, inject a blank (50:50 Water:Acetonitrile) immediately prior to the sample. This self-validating step confirms that any observed m/z 157.04 signal is definitively from the sample and not column carryover from previous fluorinated libraries.

-

Stock Preparation: Prepare a 1 mg/mL stock in LC-MS grade Methanol.

-

Dilution: Dilute to 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

-

Detection: Monitor via Electrospray Ionization in positive mode (ESI+). Extract the ion chromatogram for the expected [M+H] + adduct at m/z 157.04.

References

-

Sigma-Aldrich. "Methyl 5-fluoropyrazine-2-carboxylate | 169335-35-7 Product Page". Merck KGaA.

-

PubChemLite. "Methyl 5-fluoropyrazine-2-carboxylate (CID 465060)". National Center for Biotechnology Information.

-

BenchChem. "Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds". BenchChem Technical Resources.

-

National Institutes of Health (PMC). "Trifluoromethoxypyrazines: Preparation and Properties". PubMed Central.

Sources

solubility of Methyl 5-fluoropyrazine-2-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 5-fluoropyrazine-2-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 5-fluoropyrazine-2-carboxylate in a range of organic solvents. Recognizing the critical role of solubility in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a detailed methodology for researchers and scientists. It outlines the theoretical principles governing solubility, presents a robust experimental protocol for thermodynamic solubility determination, and provides a framework for the accurate quantification and presentation of results. This guide is intended to empower researchers to generate high-quality, reliable solubility data for this and other novel compounds.

Introduction to Methyl 5-fluoropyrazine-2-carboxylate

Methyl 5-fluoropyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a fluorinated pyrazine ring and a methyl ester group, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the pyrazine ring is a common scaffold in biologically active compounds.

Physicochemical Properties

Before embarking on solubility studies, it is crucial to understand the fundamental properties of the compound.

| Property | Value | Source |

| CAS Number | 169335-35-7 | [3] |

| Molecular Formula | C6H5FN2O2 | [3][4] |

| Molecular Weight | 156.12 g/mol | [5] |

| Physical Form | Powder | [3] |

| Melting Point | 55-57 °C | [3] |

| Predicted XlogP | -0.1 | [4] |

The compound's polar nature, suggested by the low predicted XlogP and the presence of nitrogen and oxygen atoms, indicates that it is likely to have appreciable solubility in polar organic solvents.[6]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For Methyl 5-fluoropyrazine-2-carboxylate, the key structural features influencing its solubility are:

-

The Pyrazine Ring: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.

-

The Fluorine Atom: The highly electronegative fluorine atom can participate in dipole-dipole interactions.

-

The Methyl Ester Group: The carbonyl oxygen is a hydrogen bond acceptor, and the ester group as a whole contributes to the molecule's polarity.

Based on these features, we can predict general solubility trends:

-

High Solubility: Expected in polar aprotic solvents (e.g., Acetone, Acetonitrile, Ethyl acetate) and polar protic solvents (e.g., Methanol, Ethanol) that can engage in hydrogen bonding and dipole-dipole interactions.

-

Moderate to Low Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene) where the primary intermolecular forces are weaker van der Waals forces.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[1] The following protocol describes a robust method for its determination.

Materials and Equipment

-

Methyl 5-fluoropyrazine-2-carboxylate (solid)

-

A range of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Part A: Preparation of HPLC Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known amount of Methyl 5-fluoropyrazine-2-carboxylate and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

HPLC Analysis: Inject each standard solution into the HPLC system and record the peak area from the UV detector.

-

Calibration Curve: Plot the peak area versus the known concentration of the standard solutions. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for a valid calibration.

Part B: Sample Preparation and Equilibration

-

Add Excess Solid: To a series of vials, add a pre-weighed amount of the chosen organic solvent (e.g., 1 mL). Add an excess amount of solid Methyl 5-fluoropyrazine-2-carboxylate to each vial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.[7]

Part C: Sample Analysis

-

Phase Separation: After equilibration, carefully remove the vials. Separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vials at high speed and collecting the supernatant, or by filtering the solution through a chemically resistant syringe filter (e.g., PTFE).[8]

-

Dilution: Accurately dilute a known volume of the clear supernatant/filtrate with the mobile phase used for HPLC analysis. The dilution factor should be chosen to ensure that the final concentration falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent.

Data Presentation

The determined solubility data should be presented in a clear and organized table.

| Solvent | Polarity | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Calculated Value | Calculated Value |

| Acetone | Polar Aprotic | Calculated Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Calculated Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Calculated Value | Calculated Value |

| Dichloromethane | Polar Aprotic | Calculated Value | Calculated Value |

| Toluene | Nonpolar | Calculated Value | Calculated Value |

| Hexane | Nonpolar | Calculated Value | Calculated Value |

Conclusion

The solubility of Methyl 5-fluoropyrazine-2-carboxylate is a fundamental parameter that dictates its application in various chemical and pharmaceutical processes. This guide provides a scientifically rigorous and practical approach for its determination. By following the detailed protocol, researchers can generate reliable and accurate solubility data, enabling informed decisions in process development, formulation, and synthesis. The principles and methodologies outlined herein are broadly applicable for the characterization of other novel chemical entities.

References

-

CHEM 331L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Pion. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E., Jr. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500–1515. Retrieved from [Link]

-

Maschio, D., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 195, 296-308. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-fluoropyrazine-2-carboxylate. Retrieved from [Link]

-

Capot Chemical. (n.d.). 107504-07-4 | methyl 5-fluoropyridine-2-carboxylate. Retrieved from [Link]

-

Fiveable. (2025, August 15). Solubility in organic solvents Definition. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

-

Sobechko, I., et al. (2016). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology, 11(4), 397-402. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. chem.ws [chem.ws]

- 3. methyl 5-fluoropyrazine-2-carboxylate | 169335-35-7 [sigmaaldrich.com]

- 4. PubChemLite - Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2) [pubchemlite.lcsb.uni.lu]

- 5. 169335-35-7|Methyl 5-fluoropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. fiveable.me [fiveable.me]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

thermal stability of Methyl 5-fluoropyrazine-2-carboxylate

An In-depth Technical Guide to the Thermal Stability of Methyl 5-fluoropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoropyrazine-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermal stability is paramount for safe handling, processing, and storage, as well as for predicting its behavior in various applications. This guide provides a comprehensive overview of the , including its anticipated decomposition profile and the experimental methodologies for its assessment. Drawing upon data from analogous pyrazine derivatives, this document serves as a practical resource for researchers, offering insights into experimental design, data interpretation, and safety considerations.

Introduction: The Significance of Thermal Stability

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 5-fluoropyrazine-2-carboxylate is a critical quality attribute. It dictates the compound's shelf-life, influences the selection of manufacturing and formulation processes, and is a key determinant of its safety profile. Uncontrolled thermal decomposition can lead to the generation of potentially hazardous byproducts, loss of product efficacy, and in worst-case scenarios, runaway reactions.

The pyrazine ring, a core scaffold in many biologically active molecules, is generally considered to be thermally stable. However, the substituents on the ring can significantly influence its decomposition kinetics and pathway. The presence of a fluorine atom and a methyl ester group in Methyl 5-fluoropyrazine-2-carboxylate introduces specific chemical functionalities that are expected to dictate its thermal behavior.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of Methyl 5-fluoropyrazine-2-carboxylate is essential before undertaking thermal analysis.

| Property | Value | Source |

| CAS Number | 169335-35-7 | [1][2] |

| Molecular Formula | C₆H₅FN₂O₂ | [1] |

| Molecular Weight | 156.12 g/mol | [1] |

| Melting Point | 55-57 °C | [2] |

| Appearance | Powder | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Anticipated Thermal Decomposition Profile

Upon heating, the compound is expected to undergo decomposition, leading to the release of gaseous byproducts. The primary hazardous decomposition products anticipated are:

-

Hydrogen fluoride (HF) (due to the presence of fluorine)

The decomposition process for related pyrazine esters has been shown to occur at temperatures ranging from approximately 150°C to 300°C[6]. It is plausible that Methyl 5-fluoropyrazine-2-carboxylate will exhibit a similar decomposition range.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of thermal stability is typically achieved through a combination of thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an indispensable tool for determining the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass upon completion of the decomposition.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-fluoropyrazine-2-carboxylate into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide valuable insights into the decomposition mechanism.

-

Heating Rate: A typical heating rate is 10 °C/min. Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

Temperature Range: 30 °C to 600 °C. This range should encompass the melting and complete decomposition of the sample.

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-fluoropyrazine-2-carboxylate into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 400 °C. The upper limit should be chosen to observe the decomposition exotherm without causing significant damage to the instrument.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature.

-

Identify the endothermic peak corresponding to melting and determine the melting point and enthalpy of fusion.

-

Identify any exothermic peaks, which may indicate decomposition. Determine the onset temperature and enthalpy of the decomposition exotherm.

-

Hyphenated Techniques: TGA-MS/FTIR

To identify the gaseous products evolved during decomposition, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable. These techniques provide real-time analysis of the off-gases from the TGA, allowing for the identification of the decomposition products.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of Methyl 5-fluoropyrazine-2-carboxylate.

Safety and Handling

Based on available safety data sheets, Methyl 5-fluoropyrazine-2-carboxylate is considered hazardous.[7]

Hazard Identification

-

Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

-

Ventilation: Use only outdoors or in a well-ventilated area.[7][8]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a well-ventilated place.[7] Keep container tightly closed in a dry and cool place.[1][5]

Incompatible Materials

Conclusion

While direct experimental data on the is limited, a robust understanding of its potential thermal behavior can be extrapolated from related pyrazine derivatives. This guide provides a comprehensive framework for researchers to design and execute a thorough thermal stability assessment. By employing the methodologies outlined herein, scientists can generate the critical data needed to ensure the safe and effective use of this compound in their research and development endeavors. The importance of careful experimental execution and adherence to safety protocols cannot be overstated when working with this or any other chemical substance.

References

-

American Elements. (n.d.). Pyrazine-2-Carboxylic Acid MSDS/SDS. Retrieved from [Link]

-

Su, F., Su, Z., Zhao, Q., Zhao, Z., Wu, Z., & Qin, M. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(36), 23523-23531. [Link]

Sources

- 1. 169335-35-7|Methyl 5-fluoropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. methyl 5-fluoropyrazine-2-carboxylate | 169335-35-7 [sigmaaldrich.com]

- 3. fishersci.nl [fishersci.nl]

- 4. Pyrazine-2-Carboxylic Acid MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

Reactivity Profile of the Fluorine Atom in Methyl 5-Fluoropyrazine-2-Carboxylate: A Strategic Guide for S_NAr Applications

Executive Summary

Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) [1] represents a privileged and highly reactive scaffold in modern medicinal chemistry and drug development. As a potent electrophilic building block, it enables the rapid, high-yielding generation of functionalized pyrazines. This technical whitepaper dissects the unique reactivity of the C5-fluorine atom, providing researchers with the mechanistic causality, kinetic data, and self-validating experimental protocols necessary to leverage this molecule via Nucleophilic Aromatic Substitution (S_NAr).

Structural and Electronic Profiling: The "Fluorine Anomaly"

The exceptional reactivity of Methyl 5-fluoropyrazine-2-carboxylate is governed by a synergistic combination of structural and electronic features that hyper-activate the C5 position.

-

The Pyrazine Core (-I Effect): The 1,4-diazine ring is inherently electron-deficient. The highly electronegative nitrogen atoms at positions 1 and 4 exert a strong inductive pull, depleting electron density from the carbon framework.

-

The C2-Ester Activation (-M Effect): The methyl ester group at position 2 acts as a powerful electron-withdrawing group (EWG). It operates via both inductive and resonance effects, further polarizing the ring.

-

The Fluorine Advantage: In aliphatic systems (S_N1/S_N2), fluorine is a notoriously poor leaving group due to the high bond dissociation energy of the C-F bond (~116 kcal/mol). However, in S_NAr reactions, the rate-determining step is the addition of the nucleophile, not the elimination of the halide [2]. Fluorine's extreme electronegativity hyper-polarizes the C5-F bond, drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon. This accelerates the formation of the Meisenheimer intermediate, making fluoropyrazines orders of magnitude more reactive than their chloro- or bromo- analogues[3].

Mechanistic Deep Dive: The S_NAr Pathway

The S_NAr reaction at the C5 position proceeds via a classic addition-elimination mechanism, driven by the thermodynamic stability of the intermediate.

-

Addition (Rate-Determining Step): The nucleophile attacks the highly electrophilic C5 carbon.

-

Meisenheimer Complex Formation: The resulting negative charge is exquisitely stabilized. It delocalizes onto the adjacent N4 atom (the α -effect), the N1 atom, and crucially, into the carbonyl oxygen of the C2-ester group via extended conjugation [4].

-

Elimination (Fast Step): The collapse of the Meisenheimer complex expels the fluoride anion, restoring aromaticity and yielding the substituted product.

Figure 1: Resonance stabilization pathways of the Meisenheimer complex during S_NAr at C5.

Kinetic and Thermodynamic Parameters

To quantify this reactivity, we compare the relative reaction rates of 5-halopyrazine-2-carboxylates. The data below underscores the kinetic superiority of the fluorinated scaffold when subjected to standard amine nucleophiles.

Table 1: Relative S_NAr Reaction Rates of 5-Halopyrazine-2-carboxylates

| Halogen at C5 | Electronegativity (Pauling) | C-X Bond Energy (kcal/mol) | Relative S_NAr Rate* |

| Fluorine (-F) | 3.98 | ~116 | 10,000 |

| Chlorine (-Cl) | 3.16 | ~79 | 10 |

| Bromine (-Br) | 2.96 | ~68 | 1 |

| Iodine (-I) | 2.66 | ~51 | 0.2 |

*Note: Rates are normalized to the bromo-derivative. The massive acceleration for fluorine highlights that nucleophilic addition, driven by inductive polarization, dictates the kinetics rather than bond cleavage.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols integrate causality-driven reagent selection and analytical self-validation.

Protocol 1: Chemoselective Amination (Primary/Secondary Amines)

Objective: Displace the C5-fluorine with an amine nucleophile to generate a 5-aminopyrazine-2-carboxylate.

-

Reagent Preparation: In an oven-dried flask under N 2 , dissolve the amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DMF (0.2 M).

-

Causality: DMF, a polar aprotic solvent, accelerates S_NAr by solvating cations while leaving the nucleophile "naked" and highly reactive. DIPEA acts as a non-nucleophilic proton sponge to neutralize the liberated HF without competing for the electrophile.

-

-

Substrate Addition: Add Methyl 5-fluoropyrazine-2-carboxylate (1.0 equiv) portion-wise at 0°C.

-

Causality: The reaction is highly exothermic. Initiating at 0°C prevents thermal degradation and suppresses ester aminolysis (a potential side reaction).

-

-

Self-Validating Monitoring: Warm to room temperature and stir for 1-2 hours. Monitor the reaction via 19 F NMR.

-

Validation: The starting material exhibits a sharp 19 F singlet around -80 to -85 ppm. Complete conversion is definitively confirmed by the absolute disappearance of this signal. LC-MS should be used orthogonally to verify the product mass.

-

-

Quench and Isolate: Quench with saturated aqueous NH 4 Cl. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na 2 SO 4 , and concentrate.

Protocol 2: Thioetherification (Thiols)

Objective: Synthesize 5-alkylthio/arylthio pyrazines.

-

Thiolate Generation: Suspend K 2 CO 3 (1.5 equiv) in anhydrous Acetonitrile (ACN). Add the thiol (1.05 equiv) and stir for 15 minutes.

-

Causality: K 2 CO 3 efficiently deprotonates the thiol to generate the highly nucleophilic thiolate anion prior to introducing the electrophile.

-

-

S_NAr Execution: Add the fluoropyrazine (1.0 equiv) at room temperature. Stir for 30 minutes.

-

Workup: Filter off the inorganic salts (KF, K 2 CO 3 ) and concentrate the filtrate. The extreme nucleophilicity of thiolates often results in >95% purity of the crude product, bypassing the need for column chromatography.

Figure 2: Self-validating experimental workflow for chemoselective S_NAr reactions.

Applications in Drug Discovery

The predictable, rapid, and room-temperature reactivity of Methyl 5-fluoropyrazine-2-carboxylate makes it an invaluable asset in pharmaceutical development workflows:

-

High-Throughput Library Generation: Its ability to undergo S_NAr under mild conditions allows for the parallel synthesis of diverse pyrazine libraries for Structure-Activity Relationship (SAR) campaigns.

-

Targeted Covalent Inhibitors (TCIs): Fluoropyrazines are increasingly explored as intrinsically reactive warheads. Because the fluorine atom is finely tuned to react with strong biological nucleophiles, these scaffolds are used to arylate specific cysteine residues in mutant proteins, such as acting as p53-Y220C cleft binders in oncology research [5].

References

-

Vaghi, L., et al. "Al2O3 promoted mechanochemical nucleophilic aromatic substitution." RSC Mechanochemistry, 2024. URL:[Link]

-

"Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." The Journal of Organic Chemistry, 2015. URL:[Link]

-

Cho, H.-J., et al. "The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine". Bulletin of the Korean Chemical Society, 2014. URL:[Link]

-

"SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes." PubMed / National Institutes of Health, 2025. URL: [Link]

potential biological activity of fluorinated pyrazines

An in-depth technical analysis of the biological activity, mechanistic pathways, and experimental validation of fluorinated pyrazines in modern drug development.

Executive Summary

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry. However, native pyrazines often suffer from rapid hepatic metabolism and suboptimal target residence times. The strategic incorporation of a fluorine atom fundamentally alters the molecule's physicochemical profile, yielding compounds with profound biological activity. As a Senior Application Scientist, I have observed that fluorinated pyrazines—most notably the antiviral prodrug Favipiravir (T-705)—represent a masterclass in rational drug design. This whitepaper dissects the mechanistic foundations of these compounds, synthesizes their quantitative pharmacodynamics, and provides self-validating experimental workflows for evaluating their efficacy.

The Rational Design of Fluorinated Pyrazines

The decision to fluorinate a pyrazine core is driven by precise stereoelectronic requirements[1]. Fluorine’s extreme electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) allow it to modulate the molecule without imposing steric penalties.

-

Metabolic Shielding: The pyrazine ring is naturally electron-deficient. Fluorination at the 6-position further lowers the HOMO/LUMO energy levels, depleting the electron density of the π-system. This renders the scaffold highly resistant to cytochrome P450-mediated oxidative degradation, drastically improving oral bioavailability[2].

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of adjacent functional groups (such as the carboxamide in T-705), optimizing the compound's hydrogen-bond donor capacity and enhancing its multipolar interactions with target protein backbones.

Spectrum of Biological Activity: The Antiviral Paradigm

While fluorinated pyrazines exhibit diverse biological activities—including kinase inhibition in oncology and membrane-permeating antitubercular effects[1]—their most profound clinical impact is in virology.

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) serves as the archetype. It functions as a prodrug, requiring intracellular phosphoribosylation by host salvage enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase, HGPRT) to yield the active metabolite, ribofuranosyl 5′-triphosphate (RTP)[3].

Once activated, Favipiravir-RTP acts as an ambiguous purine nucleotide analogue. It competitively binds the viral RNA-dependent RNA polymerase (RdRp) active site. Interestingly, recent single-molecule studies reveal that rather than acting solely as an immediate chain terminator, the incorporation of these fluorinated analogues induces polymerase pausing, backtracking, and intra/intermolecular template switching[4]. This mechanism promotes lethal mutagenesis, overwhelming the virus with defective genomes and preventing the emergence of resistant strains.

Quantitative Pharmacodynamic Profiling

To contextualize the potency of fluorinated pyrazines, the following table summarizes the kinetic and cellular metrics for Favipiravir across validated assays.

| Compound | Target / Assay System | Metric | Value | Reference |

| Favipiravir-RTP | Influenza A RdRp (In Vitro, 1 µM GTP) | IC50 | 2.9 ± 0.14 µM | 3[3] |

| Favipiravir (T-705) | Influenza A RdRp (General) | IC50 | 341 nM | 5[5] |

| Favipiravir (T-705) | Influenza A (A/WSN/33) in HEK-293T | EC50 | 8.29 µM | 5[5] |

| Favipiravir (T-705) | HEK-293T Cells (Cytotoxicity) | CC50 | > 100 µM | 5[5] |

Pathway Visualization

Mechanism of fluorinated pyrazine prodrug activation and RdRp inhibition.

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of novel fluorinated pyrazines, we must decouple cellular metabolism from direct target engagement. This necessitates a two-tiered validation approach: an in vitro biochemical assay to determine intrinsic polymerase inhibition, followed by a cell-based minireplicon system to assess prodrug conversion and physiological efficacy.

Protocol A: In Vitro RdRp Kinetics and Inhibition Assay

Purpose: To measure the direct competitive inhibition of the active triphosphate metabolite against the isolated viral polymerase.

-

RNP Complex Isolation: Purify the Influenza A virus ribonucleoprotein (RNP) complex containing the PA, PB1, and PB2 subunits.

-

Elongation-Specific Initiation: Initiate the reaction using a synthetic 5'-ApG dinucleotide primer and a 50-nt 3'vRNA template.

-

Causality: By utilizing a pre-formed primer, we bypass the host-dependent cap-snatching phase. This isolates the elongation kinetics, ensuring that the measured IC50 reflects true nucleotide competition rather than allosteric inhibition of the endonuclease domain[3].

-

-

Substrate Competition & Radiometric Tracking: Spike the reaction buffer with[α-33P]GTP alongside a titrated concentration of natural GTP (e.g., 1 µM) and the fluorinated pyrazine-RTP.

-

Causality: Operating at a low baseline GTP concentration artificially lowers the Km barrier, allowing the analogue to compete effectively and enabling the precise calculation of the inhibition constant (Ki)[3].

-

-

Self-Validation via Shift Assay: Run a parallel assay increasing natural GTP to 300 µM.

-

System Validation: If the compound is a true competitive inhibitor, the high GTP concentration will rescue polymerase activity and shift the IC50 curve to the right. Failure to shift indicates off-target or non-competitive binding[3].

-

Protocol B: Cell-Based Minireplicon Assay

Purpose: To validate that the unmodified prodrug can cross the cell membrane, be efficiently phosphorylated by host kinases, and inhibit RdRp in a physiological environment.

-

Plasmid Co-Transfection: Seed HEK-293T cells and co-transfect them with plasmids encoding the viral RdRp subunits (PA, PB1, PB2), nucleoprotein (NP), and a viral UTR-flanked Firefly luciferase reporter.

-

Causality: This isolates polymerase activity from viral entry and egress, proving that the prodrug can autonomously enter the cell and undergo host-mediated phosphorylation[6].

-

-

Dual-Reporter Normalization: Co-transfect a constitutively expressed Renilla luciferase plasmid.

-

System Validation: This acts as an internal control. By calculating the Firefly/Renilla luminescence ratio, we mathematically decouple true RdRp inhibition from generalized compound cytotoxicity or variations in transfection efficiency.

-

-

Drug Treatment & Viability Counter-Screen: Expose cells to serial dilutions of the fluorinated pyrazine. Run a parallel CCK-8 assay to establish the CC50. A compound is only deemed a viable lead if its Selectivity Index (CC50/EC50) exceeds 10[5].

Conclusion

Fluorinated pyrazines represent a triumph of precision medicinal chemistry. By leveraging the unique stereoelectronic properties of fluorine, researchers can transform a basic heterocyclic scaffold into a metabolically stable, highly potent therapeutic agent. As demonstrated by the rigorous in vitro and cell-based validation protocols, understanding the causality behind prodrug activation and target competition is essential for the next generation of targeted drug design.

References

-

Title: Induced intra- and intermolecular template switching as a therapeutic mechanism against RNA viruses Source: nih.gov (Cell / PMC) URL: [Link]

-

Title: Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs Source: rsc.org (RSC Advances) URL: [Link]

-

Title: The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: researchgate.net URL: [Link]

-

Title: The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase Source: plos.org (PLOS One) URL: [Link]

-

Title: HY-14768-50mg | Favipiravir[259793-96-9] Source: clinisciences.com URL: [Link]

-

Title: A Cell-Based Reporter Assay for Screening Inhibitors of MERS Coronavirus RNA-Dependent RNA Polymerase Activity Source: mdpi.com (Journal of Clinical Medicine) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05370E [pubs.rsc.org]

- 3. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase | PLOS One [journals.plos.org]

- 4. Induced intra- and intermolecular template switching as a therapeutic mechanism against RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HY-14768-50mg | Favipiravir [259793-96-9] Clinisciences [clinisciences.com]

- 6. mdpi.com [mdpi.com]

The Emergence of a Key Building Block: A Technical Guide to Methyl 5-fluoropyrazine-2-carboxylate

For Immediate Release

A Deep Dive into the Synthesis, History, and Application of a Pivotal Fluorinated Heterocycle in Modern Drug Discovery

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the discovery, history, and evolving significance of Methyl 5-fluoropyrazine-2-carboxylate. While a singular "discovery" event of this compound is not prominently documented, its history is intrinsically woven into the broader narrative of pyrazine chemistry and the strategic use of fluorine in medicinal chemistry to enhance therapeutic potential.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in the design of bioactive molecules.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3] The pyrazine nucleus is a key component in numerous natural products and clinically approved drugs, underscoring its importance in therapeutic development.[1][4]

The Fluorine Factor: Enhancing Molecular Properties

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.

Unraveling the Synthesis of Methyl 5-fluoropyrazine-2-carboxylate

While the precise first synthesis of Methyl 5-fluoropyrazine-2-carboxylate (CAS Number: 169335-35-7) is not readily found in seminal, standalone publications, its preparation can be understood through established synthetic methodologies for functionalized pyrazines. The synthesis of pyrazine esters, in general, has been a subject of extensive research, with various methods developed over the years.[5]

A logical and commonly employed approach to synthesize Methyl 5-fluoropyrazine-2-carboxylate involves the esterification of the corresponding carboxylic acid, 5-fluoropyrazine-2-carboxylic acid. This precursor can be synthesized through several routes, often involving fluorination of a suitable pyrazine derivative.

Illustrative Synthetic Pathway

A plausible synthetic route, based on analogous chemical transformations, is outlined below. This pathway represents a logical deduction from established pyrazine chemistry.

Figure 1: A representative synthetic workflow for Methyl 5-fluoropyrazine-2-carboxylate.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation based on established chemical principles for the synthesis of analogous compounds.

Step 1: Fluorination of 2-Aminopyrazine (Balz-Schiemann Reaction)

-

Dissolve 2-aminopyrazine in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid).

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Carefully heat the solution to induce thermal decomposition of the diazonium salt, yielding 5-fluoropyrazine.

-

Extract the product with a suitable organic solvent and purify by distillation or chromatography.

Step 2: Cyanation of 5-Fluoropyrazine

-

React 5-fluoropyrazine with a cyanide source, such as potassium cyanide or copper(I) cyanide.

-

The reaction may be heated in a suitable solvent (e.g., DMF, DMSO) to facilitate the nucleophilic aromatic substitution.

-

Work-up involves quenching the reaction and extracting the 5-fluoropyrazine-2-carbonitrile product.

-

Purify the product via crystallization or column chromatography.

Step 3: Hydrolysis of 5-Fluoropyrazine-2-carbonitrile

-

Subject the nitrile to acidic or basic hydrolysis.

-

For acidic hydrolysis, reflux the nitrile in a strong acid such as hydrochloric acid or sulfuric acid.

-

For basic hydrolysis, heat the nitrile with a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

-

Isolate and purify the resulting 5-fluoropyrazine-2-carboxylic acid.

Step 4: Esterification of 5-Fluoropyrazine-2-carboxylic acid

-

Dissolve 5-fluoropyrazine-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture and extract the Methyl 5-fluoropyrazine-2-carboxylate.

-

Purify the final product by distillation, crystallization, or column chromatography.

Physicochemical Properties and Spectroscopic Data

Methyl 5-fluoropyrazine-2-carboxylate is typically a powder with a melting point in the range of 55-57 °C.[6]

| Property | Value | Source |

| CAS Number | 169335-35-7 | [6] |

| Molecular Formula | C₆H₅FN₂O₂ | [7] |

| Molecular Weight | 156.12 g/mol | [6] |

| Appearance | Powder | [6] |

| Melting Point | 55-57 °C | [6] |

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While specific spectra are proprietary, typical expected signals are:

-

¹H NMR: Resonances in the aromatic region corresponding to the pyrazine ring protons, and a singlet in the aliphatic region for the methyl ester protons.

-

¹³C NMR: Signals for the carbon atoms of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The true significance of Methyl 5-fluoropyrazine-2-carboxylate lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of both a fluorine atom and a reactive ester group makes it an attractive starting material for the introduction of the 5-fluoropyrazine-2-carbonyl moiety into a variety of molecular scaffolds.

This structural motif is of particular interest in the development of therapeutic agents. For instance, fluorinated pyrazine derivatives are being investigated for a range of pharmacological activities.[1][2] A notable example of a drug containing a fluorinated pyrazine core is Favipiravir, an antiviral medication. While not directly synthesized from Methyl 5-fluoropyrazine-2-carboxylate, the principles of its synthesis and the importance of the fluoropyrazine moiety are highly relevant.

The ester group of Methyl 5-fluoropyrazine-2-carboxylate can be readily converted into other functional groups, such as amides, hydrazides, or can participate in various coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. For example, the synthesis of pyrazine-2-carboxylic acid derivatives through amide bond formation is a common strategy in medicinal chemistry.[8][9]

Figure 2: The role of Methyl 5-fluoropyrazine-2-carboxylate as a versatile intermediate.

Future Perspectives

The journey of Methyl 5-fluoropyrazine-2-carboxylate from a chemical entity to a valuable tool in drug discovery is a testament to the ongoing evolution of medicinal chemistry. As our understanding of disease pathways deepens, the demand for novel, functionalized heterocyclic building blocks will continue to grow. The unique combination of the pyrazine core and the fluorine atom in this molecule ensures its continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this and related compounds, as well as the exploration of its utility in the synthesis of novel bioactive agents targeting a wide range of diseases.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 6. methyl 5-fluoropyrazine-2-carboxylate | 169335-35-7 [sigmaaldrich.com]

- 7. PubChemLite - Methyl 5-fluoropyrazine-2-carboxylate (C6H5FN2O2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Comprehensive Physicochemical Profiling of Methyl 5-fluoropyrazine-2-carboxylate: A Technical Guide for Drug Discovery

Executive Summary

Fluorinated heteroaromatics are cornerstone building blocks in modern medicinal chemistry. The strategic installation of a fluorine atom on a pyrazine ring significantly modulates the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and basicity. Methyl 5-fluoropyrazine-2-carboxylate (CAS: 169335-35-7) is a highly versatile intermediate widely utilized in the design and synthesis of novel targeted therapeutics, such as FGFR (Fibroblast Growth Factor Receptor) inhibitors[1].

For drug development professionals and formulation scientists, understanding the exact physical constants of this compound is critical. This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic causality behind these constants, and the self-validating analytical protocols required to verify them prior to downstream chemical synthesis.

Part 1: Quantitative Physicochemical Data

The baseline physical constants of Methyl 5-fluoropyrazine-2-carboxylate dictate its handling, storage, and reactivity profiles. The data is summarized in the table below:

| Property | Value | Analytical Significance |

| Chemical Name | Methyl 5-fluoropyrazine-2-carboxylate | Standard IUPAC nomenclature. |

| CAS Number | 169335-35-7 | Primary identifier for regulatory compliance[2]. |

| Molecular Formula | C₆H₅FN₂O₂ | Determines exact mass and isotopic distribution[3]. |

| Molecular Weight | 156.12 g/mol | Critical for stoichiometric calculations in cross-coupling[3]. |

| Melting Point | 55–57 °C | Indicates a low-energy crystal lattice; requires cool handling[2]. |

| Boiling Point | No definitive data available | Prone to thermal degradation prior to vaporization[4]. |

| Physical Form | Solid Powder | Influences dissolution rate in organic solvents[2]. |

| Storage Conditions | 2–8 °C, Inert atmosphere | Prevents ambient hydrolysis and oxidative degradation[3]. |

Part 2: Mechanistic Causality of Physical Constants

As an application scientist, it is not enough to simply record physical constants; one must understand the molecular mechanics driving them.

The Causality of the Melting Point (55–57 °C): The melting point of 55–57 °C[2] is relatively low for a planar heteroaromatic system. This is driven by two factors. First, the methyl ester moiety introduces conformational flexibility. Second, the highly electronegative fluorine atom at the 5-position withdraws electron density from the pyrazine ring via strong inductive effects. While fluorine's small van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), the highly polarized C-F bond disrupts the symmetric crystal lattice packing that would otherwise be stabilized by optimal π−π stacking in non-fluorinated analogs. Consequently, less thermal energy is required to disrupt the solid state.

The Elusive Boiling Point: Standard literature and supplier databases explicitly state "No data available" for the boiling point of this compound[4]. In chemical development, this is a critical indicator of thermal instability. Esters of fluorinated pyrazines are highly susceptible to thermally induced decarboxylation or nucleophilic degradation at elevated temperatures. Attempting to determine a standard atmospheric boiling point via traditional distillation will likely result in the destruction of the pyrazine core rather than intact vaporization. Therefore, its thermal limits must be profiled using advanced thermogravimetric techniques.